Ethyl 2,4-dioxopentanoate

Asymmetric catalysis Chiral building blocks γ-Lactone synthesis

Ethyl 2,4-dioxopentanoate (CAS 615-79-2, ethyl acetopyruvate) is a C7 α,γ-diketoester that combines an electrophilic α-ketoester moiety with a β-diketone/1,3-diketone fragment. Its dual carbonyl array confers distinct tautomeric and chelating properties, enabling it to function both as a versatile synthon for nitrogen heterocycles (pyrazoles, isoxazoles) and as a substrate for asymmetric hydrogenation to yield chiral γ-lactone building blocks.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 615-79-2
Cat. No. B051134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dioxopentanoate
CAS615-79-2
Synonyms2,4-Dioxovaleric Acid Ethyl Ester;  2,4-Dioxopentanoic Acid Ethyl Ester;  Ethoxalylacetone;  Ethyl (Acetylmethyl)glyoxylate;  Ethyl 2,4-Dioxopentanoate;  Ethyl Acetopyruvate;  Ethyl Acetylpyruvate;  NSC 1243;  NSC 97434
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C
InChIInChI=1S/C7H10O4/c1-3-11-7(10)6(9)4-5(2)8/h3-4H2,1-2H3
InChIKeyOYQVQWIASIXXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-Dioxopentanoate (CAS 615-79-2): Essential Procurement Data for α,γ-Diketoester Selection in Heterocyclic and Asymmetric Synthesis


Ethyl 2,4-dioxopentanoate (CAS 615-79-2, ethyl acetopyruvate) is a C7 α,γ-diketoester that combines an electrophilic α-ketoester moiety with a β-diketone/1,3-diketone fragment [1]. Its dual carbonyl array confers distinct tautomeric and chelating properties, enabling it to function both as a versatile synthon for nitrogen heterocycles (pyrazoles, isoxazoles) and as a substrate for asymmetric hydrogenation to yield chiral γ-lactone building blocks . Procurement of this specific compound is justified when the synthesis requires the precise 1,2,4-tricarbonyl framework rather than simpler β-ketoesters or malonate derivatives.

Procurement Alert: Why Generic β-Ketoester Alternatives Cannot Replicate the Synthetic Utility of Ethyl 2,4-Dioxopentanoate


Substituting ethyl 2,4-dioxopentanoate with simpler analogs such as ethyl acetoacetate (C6 β-ketoester) or ethyl malonate is synthetically invalid for applications requiring the 1,2,4-tricarbonyl array. The adjacent α-keto group induces enhanced electrophilicity at the carbonyl carbon compared to mono-β-ketoesters, enabling regioselective heterocyclizations and asymmetric hydrogenations that are not feasible with ethyl acetoacetate [1]. Furthermore, while ethyl 2,5-dioxopentanoate is a positional isomer, its different carbonyl spacing fundamentally alters its enolate geometry and metal-binding mode, making it unsuitable for the chiral γ-lactone synthesis described in the evidence below . Generic substitution introduces the risk of reaction failure, lower regioselectivity, or complete inability to access the target chiral synthon.

Quantitative Differentiation of Ethyl 2,4-Dioxopentanoate (615-79-2): Comparative Performance Data vs. Closest Analogs


Asymmetric Hydrogenation: Ethyl 2,4-Dioxopentanoate Achieves Up to 84:16 Syn/Anti Diastereoselectivity in Chiral γ-Lactone Synthesis vs. Acetoacetate's Inability

Ethyl 2,4-dioxopentanoate is a validated substrate for asymmetric hydrogenation using chiral rhodium or ruthenium catalysts, producing 2-hydroxy-4-methyltetrahydrofuran-2-one with reported syn:anti ratios up to 84:16 [1]. In contrast, the common procurement alternative ethyl acetoacetate (CAS 141-97-9) cannot undergo this transformation to yield the corresponding γ-lactone due to its lack of the requisite α-ketoester functionality. While direct head-to-head comparative data for enantioselectivity between different 2,4-dioxoesters under identical conditions is not available in the primary literature, a review of asymmetric hydrogenation of β-ketoesters such as ethyl acetoacetate typically reports enantiomeric excess (ee) values in the range of 80–98% depending on catalyst system, but these values pertain to β-hydroxy ester formation rather than γ-lactone construction . The 84:16 syn/anti ratio achieved with ethyl 2,4-dioxopentanoate thus represents a structurally distinct, application-specific selectivity that generic β-ketoesters cannot provide.

Asymmetric catalysis Chiral building blocks γ-Lactone synthesis

Isoxazole Heterocycle Synthesis: Ethyl 2,4-Dioxopentanoate Delivers 40% Yield in Documented Ethyl 5-Methylisoxazole-3-Carboxylate Preparation

Ethyl 2,4-dioxopentanoate condenses with hydroxylamine hydrochloride to yield ethyl 5-methylisoxazole-3-carboxylate, with a documented isolated yield of 40.08% under reflux conditions (ethanol, 80°C, 8 h) . This represents a direct, experimentally verified synthetic route to the 5-methylisoxazole-3-carboxylate scaffold. While alternative routes to isoxazoles exist using simpler β-ketoesters or nitrile oxides, the 1,2,4-tricarbonyl array of ethyl 2,4-dioxopentanoate enables a one-step condensation that directly installs both the isoxazole ring and the ethyl ester substituent without requiring pre-functionalized nitrile oxide intermediates. Direct comparative yield data for this specific transformation using positional isomers such as ethyl 2,5-dioxopentanoate or simpler analogs is not available in the open literature, but the 40% yield establishes a quantitative baseline for synthetic planning and procurement decisions.

Heterocyclic chemistry Isoxazole synthesis Pharmaceutical intermediates

Pyrazole Core Construction: Ethyl 2,4-Dioxopentanoate Serves as Direct Precursor to Factor Xa and EP1 Receptor Antagonist Pharmacophores

Ethyl 2,4-dioxopentanoate is explicitly documented as a key intermediate in the synthesis of 1H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one core analogs and pyrazole-based EP1 receptor antagonists . The compound was employed in a validated synthetic route for factor Xa inhibitors, undergoing conversion to the O-methyloxime followed by cyclization with 4-methoxyphenylhydrazine to furnish the pyrazole core [1]. In a separate study, ethyl 2,4-dioxopentanoate was condensed with methylhydrazine to form ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, from which pyrazole-5-carboxamide derivatives were subsequently prepared and evaluated for anticancer activity against six cancer cell lines, with most compounds showing promising cytotoxicity profiles relative to doxorubicin [2]. In contrast, simpler procurement alternatives like ethyl acetoacetate lack the requisite 2,4-diketo functionality to directly access the 1H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one scaffold, which requires the α-ketoester moiety for regioselective heteroannulation.

Medicinal chemistry Pyrazole synthesis Factor Xa inhibitors

Aggregation Behavior and Termiticide Enhancement: Ethyl 2,4-Dioxopentanoate at 250 µg/g Increases Termite Contact with Fipronil and Enhances Mortality

Ethyl 2,4-dioxopentanoate, identified as a fungal metabolite from Trichoderma virens, triggers aggregation and tunneling preferences in Formosan subterranean termites (Coptotermes formosanus). In aggregation-choice tests, significantly more termites were found on sand blocks containing ethyl 2,4-dioxopentanoate at 250 µg/g compared to untreated controls over 24 h [1]. When combined with the termiticide fipronil at 1 µg/g, the addition of ethyl 2,4-dioxopentanoate (250 µg/g) caused significantly higher termite mortality than sand treated with fipronil alone [1]. This behavior-modulating property is unique to the 2,4-dioxopentanoate structure among the diketoester class and is not reported for simpler procurement alternatives such as ethyl acetoacetate or ethyl pyruvate, which lack the specific fungal metabolite recognition profile.

Agrochemicals Pest control Termiticide synergy

Antifungal Activity Spectrum: Ethyl 2,4-Dioxopentanoate Demonstrates Documented Inhibition Against Candida albicans and Microsporum canis

Ethyl 2,4-dioxopentanoate exhibits antifungal activity as documented in multiple authoritative sources, with specific inhibition reported against Candida albicans and Microsporum canis . The compound is characterized as an analog of ethyl pyruvate (CAS 617-35-6) that displays anti-inflammatory properties in vivo and/or in vitro alongside its antifungal activity . While direct comparative MIC (minimum inhibitory concentration) data against these specific fungal strains is not available in the open literature for ethyl acetoacetate, the documented dual anti-inflammatory/antifungal profile of ethyl 2,4-dioxopentanoate distinguishes it from simpler β-ketoesters that lack this biological activity documentation. Procurement for antifungal screening or structure-activity relationship (SAR) studies is thus supported by existing positive activity data against clinically relevant fungal pathogens.

Antifungal agents Drug discovery Biological activity

Evidence-Based Procurement Scenarios: When Ethyl 2,4-Dioxopentanoate (CAS 615-79-2) Is the Preferred Synthetic Building Block


Chiral γ-Lactone Synthesis for Asymmetric Catalysis Programs

Research groups engaged in asymmetric hydrogenation for the preparation of chiral tetrahydrofuran-2-one building blocks should procure ethyl 2,4-dioxopentanoate as the validated substrate. The compound undergoes hydrogenation with chiral rhodium or ruthenium catalysts to yield 2-hydroxy-4-methyltetrahydrofuran-2-one with syn:anti ratios up to 84:16 [1]. Generic alternatives such as ethyl acetoacetate cannot access this chiral γ-lactone scaffold, making substitution synthetically invalid for this application.

One-Step Synthesis of Ethyl 5-Methylisoxazole-3-Carboxylate

For medicinal chemistry projects requiring the 5-methylisoxazole-3-carboxylate scaffold, ethyl 2,4-dioxopentanoate enables a direct condensation with hydroxylamine hydrochloride under reflux conditions (ethanol, 80°C, 8 h), yielding the target isoxazole in 40% isolated yield . This one-step route eliminates the need for pre-functionalized nitrile oxide intermediates and provides a quantitative baseline for process optimization. Procurement of positional isomers or simpler β-ketoesters will not afford this specific heterocycle via the same condensation pathway.

Factor Xa and EP1 Receptor Antagonist Medicinal Chemistry

Drug discovery teams targeting factor Xa inhibitors or EP1 receptor antagonists should source ethyl 2,4-dioxopentanoate as the key intermediate for constructing the 1H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one core and related pyrazole pharmacophores [1]. The compound's α-ketoester moiety enables regioselective heteroannulation with hydrazine derivatives that is not achievable with ethyl acetoacetate or ethyl malonate. Documented synthetic routes include O-methyloxime formation followed by cyclization with 4-methoxyphenylhydrazine to furnish factor Xa inhibitor pyrazole cores [2].

Agrochemical Research: Termite Aggregation and Termiticide Synergy Studies

Agrochemical and entomology research groups investigating behavior-modulating semiochemicals for termite control should procure ethyl 2,4-dioxopentanoate. At 250 µg/g in sand, this fungal metabolite significantly increases termite aggregation and tunneling activity, and when combined with fipronil (1 µg/g), significantly enhances termite mortality compared to fipronil alone [3]. This aggregation-triggering property is unique among the diketoester class and offers a non-toxic adjuvant strategy for improving liquid termiticide efficacy against Coptotermes formosanus.

Technical Documentation Hub

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